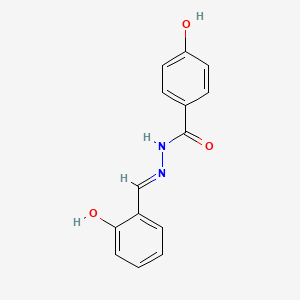

4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide

Description

Contextualization of Hydrazone-Based Schiff Bases in Organic and Inorganic Chemistry

Hydrazone-based Schiff bases, characterized by the presence of a C=N-NH-C=O linkage, are a prominent class of organic compounds. ijesrt.comresearchgate.net Their synthesis is often straightforward, typically involving the condensation reaction between a hydrazide and an aldehyde or ketone. researchgate.netchemmethod.com This synthetic accessibility, coupled with the structural rigidity and the presence of multiple coordination sites (nitrogen and oxygen atoms), makes them exceptional ligands in coordination chemistry. bendola.com The ability of hydrazones to form stable complexes with a wide array of transition metal ions has led to their extensive investigation in areas such as catalysis and materials science. bendola.comresearchgate.net In organic chemistry, the hydrazone moiety serves as a versatile synthon for the construction of more complex heterocyclic systems.

Significance of the 4-Hydroxybenzoic Acid Moiety in Functional Compound Design

The 4-hydroxybenzoic acid (PHBA) scaffold is a well-established pharmacophore in medicinal chemistry. globalresearchonline.netresearchgate.net It is a naturally occurring phenolic compound found in various plants and is also a metabolite of parabens. researchgate.net The presence of both a hydroxyl and a carboxylic acid group on the benzene (B151609) ring allows for diverse chemical modifications and interactions. drugbank.com This moiety is known to impart a range of biological activities to parent molecules, including antimicrobial, antioxidant, and anti-inflammatory properties. globalresearchonline.netresearchgate.net Its incorporation into the design of new compounds is a strategic approach to enhance their therapeutic potential and modulate their physicochemical properties. globalresearchonline.net

Evolution of Research on (2-hydroxybenzylidene)hydrazide Derivatives

Research into (2-hydroxybenzylidene)hydrazide derivatives, also known as salicylidenehydrazides, has a rich history rooted in the quest for new therapeutic agents. Early studies often focused on the synthesis and characterization of these compounds, exploring their fundamental chemical properties. Over time, the focus has expanded significantly to encompass their potential biological applications. The structural feature of an intramolecular hydrogen bond between the hydroxyl group and the azomethine nitrogen atom contributes to the planarity and stability of these molecules. researchgate.net This has prompted extensive investigations into their coordination chemistry and their ability to act as chelating agents. More recent research has delved into the synthesis of a wide array of substituted (2-hydroxybenzylidene)hydrazide derivatives to establish structure-activity relationships and to fine-tune their biological profiles for specific therapeutic targets.

Overview of Key Research Avenues and Outstanding Questions for 4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide

Current research on this compound is primarily concentrated on a few key areas. These include the synthesis of novel analogs with enhanced biological activities, the comprehensive characterization of their structural and electronic properties, and the exploration of their potential as sensors and imaging agents due to their chromogenic properties. ijesrt.com

Despite the progress made, several outstanding questions remain. A deeper understanding of the mechanism of action for its observed biological activities is crucial for rational drug design. The full spectrum of its coordination chemistry with various metal ions is yet to be explored, which could unlock new applications in catalysis and materials science. Furthermore, systematic studies on the influence of substituents on both aromatic rings are needed to create a comprehensive library of compounds with a wide range of tunable properties. The long-term stability and biocompatibility of this compound and its derivatives also warrant further investigation to pave the way for its potential in vivo applications.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a condensation reaction between 4-hydroxybenzohydrazide and 2-hydroxybenzaldehyde (salicylaldehyde). researchgate.netchemmethod.com The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and can be catalyzed by a few drops of acid. chemmethod.com

| Synthesis Parameter | Details | Reference |

| Reactants | 4-hydroxybenzohydrazide, 2-hydroxybenzaldehyde | researchgate.netchemmethod.comresearchgate.net |

| Solvent | Ethanol or Methanol | researchgate.netchemmethod.comresearchgate.net |

| Catalyst | Acetic acid (catalytic amount) | chemmethod.com |

| Reaction Condition | Reflux | chemmethod.comresearchgate.net |

The resulting compound is a crystalline solid with specific physicochemical properties that have been characterized by various analytical techniques.

| Physicochemical Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₃ | researchgate.net |

| Molecular Weight | 256.26 g/mol | researchgate.net |

| Melting Point | 255-258 °C | chemmethod.com |

| Appearance | Yellow single crystals | researchgate.net |

| Solubility | Insoluble in water, soluble in organic solvents like DMSO, acetone, and methanol | ijesrt.com |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H stretching | 3444 | ijesrt.com |

| N-H stretching | 3230 | chemmethod.com |

| C=O stretching | 1634 | researchgate.net |

| C=N stretching (azomethine) | 1522-1608 | ijesrt.comresearchgate.net |

| C=C stretching (aromatic) | 1431 | ijesrt.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in determining the carbon-hydrogen framework of the molecule. The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectral Data

| Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| -OH (phenol) | 9.92-11.45 | Singlet | researchgate.netchemmethod.com |

| -NH | 11.31-11.94 | Singlet | chemmethod.com |

| -CH=N (azomethine) | 8.50-8.70 | Singlet | chemmethod.com |

| Aromatic Protons | 6.88-7.86 | Multiplet | researchgate.net |

¹³C NMR Spectral Data

| Carbon Signal | Chemical Shift (δ, ppm) | Reference |

| Aromatic Carbons | 115.1 - 131.1 | researchgate.net |

| -CH=N (azomethine) | 147.7 | researchgate.net |

| Aromatic C-O | 157.4, 160.9 | researchgate.net |

| C=O (amide) | 162.5 | researchgate.net |

UV-Visible Spectroscopy

The electronic transitions within the molecule can be studied using UV-Visible spectroscopy, which provides insights into its chromophoric properties.

| Solvent | λ_max (nm) | Reference |

| Methanol | 297, 335 | ijesrt.com |

| Ethanol | 298, 336 | ijesrt.com |

| Acetone | 301, 341 | ijesrt.com |

| Acetonitrile | 298, 337 | ijesrt.com |

| Dimethyl sulfoxide (DMSO) | 305, 350 | ijesrt.com |

| Tetrahydrofuran (THF) | 300, 340 | ijesrt.com |

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 13.583 (8) | researchgate.net |

| b (Å) | 8.237 (4) | researchgate.net |

| c (Å) | 11.499 (8) | researchgate.net |

| β (°) | 109.53 (2) | researchgate.net |

| V (ų) | 1212.5 (13) | researchgate.net |

| Z | 4 | researchgate.net |

The molecule exhibits a nearly planar conformation, with a slight dihedral angle between the two benzene rings. researchgate.net An intramolecular hydrogen bond is observed between the hydroxyl group of the salicylidene moiety and the nitrogen atom of the azomethine group, which forms an S(6) ring motif. researchgate.net In the crystal structure, molecules are linked by intermolecular O-H···O and N-H···O hydrogen bonds, forming a three-dimensional network. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-12-7-5-10(6-8-12)14(19)16-15-9-11-3-1-2-4-13(11)18/h1-9,17-18H,(H,16,19)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVOYZBDPPDBHJ-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877421 | |

| Record name | Salicylaldehyde p-Hydroxyphenyl-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82859-76-5 | |

| Record name | 4-HYDROXYBENZOIC (2-HYDROXYBENZYLIDENE)HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Hydroxybenzoic 2 Hydroxybenzylidene Hydrazide and Its Analogues

Conventional Condensation Approaches and Optimization Parameters

The most common pathway for synthesizing 4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide and its analogues is the acid-catalyzed condensation of a hydrazide with an aldehyde or ketone. nih.govrsc.org This reaction is typically performed by refluxing equimolar amounts of 4-hydroxybenzohydrazide and salicylaldehyde (B1680747) in an organic solvent. mdpi.comalcrut.com

Several parameters are crucial for optimizing this conventional approach:

Solvent: Alcohols such as ethanol (B145695) or methanol (B129727) are frequently used as the reaction medium. nih.govchemmethod.com The choice of solvent can influence the solubility of reactants and the reaction rate.

Catalyst: A catalytic amount of a weak acid, like glacial acetic acid, is often added to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide. mdpi.comtandfonline.com Stronger acids can also be used, but they may lead to unwanted side reactions.

Temperature and Reaction Time: These reactions are typically conducted at the reflux temperature of the solvent for several hours (ranging from 2 to 8 hours) to ensure the completion of the reaction. chemmethod.comtandfonline.comresearchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. chemmethod.comtandfonline.com

Research has shown that variations in these parameters can significantly impact the yield and purity of the final product. For instance, one study detailed a method involving the reflux of 4-hydroxybenzohydrazide and salicylaldehyde in ethanol for two hours, resulting in a product yield of 85%. researchgate.net

Table 1: Conventional Synthesis Parameters for Hydrazones

| Reactants | Solvent | Catalyst | Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|---|

| 4-hydroxybenzohydrazide, Salicylaldehyde | Ethanol | Not specified | 2 hours (reflux) | 85% | researchgate.net |

| Isonicotinic acid hydrazide, Various aldehydes | Ethanol | Glacial Acetic Acid | 6-8 hours (reflux) | Not specified | tandfonline.com |

| 4-hydroxybenzohydrazide, Various aldehydes | Methanol | Acetic Acid | Not specified | 76-100% | nih.gov |

| l-menthone, 4-aminobenzohydrazide | Methanol | Glacial Acetic Acid | 4 hours (reflux) | 66.6% | alcrut.com |

Green Chemistry Principles in Synthesis of Hydrazone Schiff Bases

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazones to reduce the use of hazardous substances, minimize reaction times, and improve energy efficiency. tandfonline.comtandfonline.com These approaches often involve alternative energy sources and environmentally benign solvents.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. japsonline.com For the synthesis of this compound and its analogues, microwave-assisted methods can dramatically reduce reaction times from hours to mere minutes and often lead to higher yields. chemmethod.combas.bg

This technique promotes efficient and uniform heating of the reaction mixture, which can accelerate the reaction rate. fip.org Studies have demonstrated the successful synthesis of various hydrazones under microwave irradiation, often without the need for a catalyst and sometimes even in the absence of a solvent or using water as a solvent. chemmethod.combas.bgchemicalbook.com For example, the reaction of 4-hydroxybenzohydrazide with various aromatic aldehydes under microwave irradiation (180-360 watts) was completed in 3-8 minutes with yields between 90-97%. chemmethod.com Another study showed that synthesizing Schiff's bases of isonicotinic acid hydrazide via microwave took only 8 minutes to achieve a 96.88% yield, compared to 120 minutes for a 95% yield with conventional stirring. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Isonicotinoyl Hydrazones | Stirring (Aqueous) | 120 min | 95.00% | researchgate.net |

| Isonicotinoyl Hydrazones | Microwave Irradiation | 8 min | 96.88% | researchgate.net |

| 4-hydroxybenzohydrazide derivatives | Reflux (Ethanol) | 2-5 hours | 60-75% | chemmethod.com |

| 4-hydroxybenzohydrazide derivatives | Microwave (Water) | 4-8 min | 90-97% | chemmethod.com |

Utilizing water as a solvent is a cornerstone of green chemistry, as it is non-toxic, inexpensive, and environmentally safe. chemmethod.com The synthesis of hydrazones has been successfully carried out in aqueous media, often providing high yields and simplifying the purification process, as the product may precipitate directly from the reaction mixture. researchgate.netorganic-chemistry.org

While the reactants may have limited solubility in water, the reaction can still proceed efficiently, sometimes aided by sonication or microwave irradiation. tandfonline.comresearchgate.net This approach eliminates the need for volatile and often toxic organic solvents, aligning with green chemistry principles. For instance, green route methods for synthesizing Schiff's bases of isonicotinic acid hydrazide using water as a solvent required no catalyst and significantly less time than conventional methods that use ethanol and glacial acetic acid. tandfonline.com

Strategies for Enhancing Reaction Efficiency and Product Purity

Beyond shifting to greener methodologies, several strategies can be employed to enhance the efficiency and purity of hydrazone synthesis.

Catalyst Optimization: While traditional methods use generic acid catalysts, research into more specialized catalysts can improve reaction rates and selectivity. For example, the presence of ortho-hydroxy groups on the aldehyde, as in salicylaldehyde, can lead to accelerated reaction rates at neutral pH due to intramolecular catalysis. nih.gov

Purification Techniques: The purity of the final product is paramount. Recrystallization from a suitable solvent, such as ethanol or methanol, is the most common method for purifying solid hydrazone products. chemmethod.comchemicalbook.com This process removes unreacted starting materials and by-products, yielding a crystalline solid with a sharp melting point.

Solid-Phase Synthesis: Mechanochemical approaches, such as grinding reactants together in the solid state, often with a minimal amount of liquid, represent another green and efficient method. nih.govrsc.org These solvent-free or nearly solvent-free techniques can lead to high yields and reduce the need for solvent-based purification. tandfonline.comnih.gov

Flow Chemistry: For larger-scale synthesis, continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time. This can lead to higher conversions, better selectivity, and safer reaction conditions compared to batch processing. researchgate.net

By combining these advanced methodologies and optimization strategies, the synthesis of this compound can be achieved with high efficiency, purity, and adherence to the principles of sustainable chemistry.

Spectroscopic and Structural Elucidation Techniques for 4 Hydroxybenzoic 2 Hydroxybenzylidene Hydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide, typically recorded in a solvent like DMSO-d₆, reveals characteristic signals corresponding to each unique proton in the molecule. The spectrum is expected to show distinct peaks for the aromatic protons on both the 4-hydroxybenzoyl and the 2-hydroxybenzylidene moieties, as well as singlets for the hydroxyl (-OH) and amide (-NH) protons. The azomethine proton (-N=CH-) signal is a key diagnostic peak, typically appearing as a singlet in the downfield region.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom. The carbonyl carbon of the hydrazide group and the imine carbon of the azomethine group are particularly noteworthy, appearing at the lower end of the spectrum. Aromatic carbons resonate in the typical range of approximately 115-160 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH (Salicylidene) | ~11.0 - 12.0 (s, br) | - |

| Amide NH | ~11.5 - 12.0 (s, br) | - |

| Phenolic OH (Benzoyl) | ~10.0 - 10.5 (s, br) | - |

| Azomethine CH=N | ~8.5 (s) | ~145 - 150 |

| Aromatic CH (Salicylidene) | 6.8 - 7.8 (m) | ~116 - 132 |

| Aromatic CH (Benzoyl) | 6.9 - 7.9 (m) | ~115 - 131 |

| Aromatic C-O (Salicylidene) | - | ~157 - 161 |

| Aromatic C-O (Benzoyl) | - | ~160 - 163 |

| Carbonyl C=O | - | ~162 - 165 |

| Aromatic C (ipso, CH=N) | - | ~118 - 125 |

| Aromatic C (ipso, C=O) | - | ~123 - 126 |

| (Note: 's' denotes singlet, 'br' denotes broad, 'm' denotes multiplet. Shifts are approximate and based on analogous structures.) |

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to confirm the connectivity of adjacent protons within the aromatic rings, showing cross-peaks between ortho- and meta-coupled protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in the 2D spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the unambiguous assignment of the protonated carbons in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon, the ipso-carbons of the aromatic rings, and the carbon attached to the phenolic hydroxyl group. For example, correlations would be expected between the azomethine proton and the carbons of the salicylidene ring, and between the amide proton and the carbonyl carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the characteristic functional groups present in the molecule by probing their vibrational modes.

The FTIR spectrum of this compound provides a molecular fingerprint, showing absorption bands characteristic of its functional groups. Key expected vibrations include:

O-H Stretching: A broad band in the region of 3200-3400 cm⁻¹, corresponding to the phenolic hydroxyl groups. Intramolecular hydrogen bonding between the salicylidene -OH group and the azomethine nitrogen can influence the position and shape of this band.

N-H Stretching: A peak typically observed around 3000-3300 cm⁻¹, corresponding to the amide N-H bond. researchgate.net

C=O Stretching: A strong absorption band characteristic of the amide I band, expected in the range of 1640-1680 cm⁻¹. For analogous hydrazones, this band has been observed around 1650-1676 cm⁻¹. nih.gov

C=N Stretching: The imine or azomethine group vibration, which typically appears around 1600-1630 cm⁻¹. nih.gov

C=C Stretching: Aromatic ring vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: Phenolic C-O stretching vibrations are expected around 1200-1300 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching, H-bonded | 3200 - 3400 (broad) |

| Amide N-H | Stretching | 3000 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Amide C=O | Stretching (Amide I) | 1640 - 1680 (strong) |

| Azomethine C=N | Stretching | 1600 - 1630 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1300 |

Raman spectroscopy provides complementary information to FTIR. Due to the presence of multiple aromatic rings, strong Raman signals are expected for the C=C ring stretching modes. The C=N and C=O stretching vibrations are also typically Raman active. A key advantage of Raman spectroscopy is its low interference from water, which can be beneficial if the sample is analyzed in an aqueous environment. The symmetric vibrations of the molecule often give rise to more intense Raman bands compared to their IR counterparts. While specific Raman data for this compound is scarce, studies on similar structures confirm the activity of the key hydrazone functional groups. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₄H₁₂N₂O₃), the exact molecular weight is 256.08 g/mol .

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Structure | Formula |

| 256 | [M]⁺˙ Molecular Ion | [C₁₄H₁₂N₂O₃]⁺˙ |

| 137 | [HO-C₆H₄-CO-NH]⁺ or [HO-C₆H₄-C(O)N]⁺˙ | [C₇H₆NO₂]⁺ or [C₇H₅NO₂]⁺˙ |

| 121 | [HO-C₆H₄-CO]⁺ (4-Hydroxybenzoyl cation) | [C₇H₅O₂]⁺ |

| 120 | [HO-C₆H₄-CH=N]⁺˙ | [C₇H₆NO]⁺˙ |

| 93 | [HO-C₆H₄]⁺ (Phenoxy cation) | [C₆H₅O]⁺ |

Electronic Absorption and Luminescence Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique used to investigate the electronic transitions within a molecule. For this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are indicative of the energy differences between these orbitals and are influenced by the molecular structure and the solvent environment.

Research has shown that the UV-Vis spectrum of this compound exhibits characteristic absorption bands that can be attributed to π-π* transitions within the extensive conjugated system of the molecule, which includes the two aromatic rings and the hydrazone bridge. The position of the maximum absorption wavelength (λmax) is observed to shift depending on the polarity of the solvent, a phenomenon known as solvatochromism. This indicates that the electronic distribution in the molecule is sensitive to the surrounding medium.

Detailed research findings on the electronic absorption of this compound in various solvents are presented in the table below.

| Solvent | Wavelength (λmax) (nm) |

| Methanol (B129727) | 295, 325 |

| Ethanol (B145695) | 294, 326 |

| Acetone | 296, 328 |

| Acetonitrile | 295, 325 |

| Dimethyl sulfoxide (B87167) (DMSO) | 301, 338 |

| Tetrahydrofuran (THF) | 298, 330 |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is an indispensable tool for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the compound's structure and properties.

Single-crystal X-ray diffraction (SC-XRD) offers an atomic-resolution view of the molecular structure. For this compound, SC-XRD analysis has revealed that the molecule crystallizes in a monoclinic system with the space group P2₁/c. nist.gov

The analysis shows that the molecule is not perfectly planar, with a dihedral angle of 21.70 (4)° between the two benzene (B151609) rings. nist.gov An important feature of the molecular conformation is an intramolecular hydrogen bond between the phenolic hydroxyl group of the salicylidene moiety and the imine nitrogen atom, which forms a stable six-membered ring (S(6) ring motif). In the crystal lattice, molecules are interconnected through a network of intermolecular hydrogen bonds. These include O-H···O and N-H···O interactions, which link the molecules into a three-dimensional framework. nist.gov

Key crystallographic data obtained from SC-XRD analysis are summarized in the following table.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₂O₃ |

| Formula Weight | 256.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.583 (8) |

| b (Å) | 8.237 (4) |

| c (Å) | 11.499 (8) |

| β (°) | 109.53 (2) |

| Volume (ų) | 1212.5 (13) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.404 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification and for confirming the purity of a synthesized compound by comparing the experimental diffraction pattern with a simulated pattern derived from single-crystal data.

Specific PXRD data, such as a diffractogram with characteristic 2θ peaks, for this compound is not extensively reported in the currently available literature. However, the crystallographic information from SC-XRD can be used to generate a theoretical PXRD pattern, which would serve as a reference for the bulk material.

Thermal Analysis Techniques for Decomposition Pathways and Stability Profiles

Thermal analysis techniques are employed to study the physical and chemical changes that a substance undergoes as a function of temperature. These methods are vital for determining the thermal stability, decomposition pattern, and phase transitions of a compound.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique provides valuable information about the thermal stability and decomposition of the compound.

For this compound, TGA studies have shown that the compound is thermally stable up to approximately 200 °C. The decomposition process occurs in two main steps under a nitrogen atmosphere. The first step involves a significant weight loss, followed by a second, smaller weight loss at higher temperatures. This multi-step decomposition suggests the breakdown of the molecule through the cleavage of different functional groups at varying temperatures.

A summary of the TGA data is provided in the table below.

| Temperature Range (°C) | Weight Loss (%) | Residue (%) |

| 30.15 – 496.49 | 74.08 | 25.91 |

| 496.49 – 897.53 | 8.56 | 17.25 |

Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Detailed DSC data for this compound, including specific temperatures and enthalpies for any observed phase transitions, are not prominently featured in the reviewed scientific literature. Such data would be beneficial for a more complete thermal characterization of the compound.

Coordination Chemistry of 4 Hydroxybenzoic 2 Hydroxybenzylidene Hydrazide and Its Metal Complexes

Ligational Behavior and Coordination Modes of the Schiff Base Hydrazone

4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide is a multifunctional ligand characterized by the presence of a phenolic hydroxyl group, a carbonyl oxygen, and an imine nitrogen atom. at.uaderpharmachemica.com This arrangement of donor atoms allows it to act as a potent chelating agent. The ligand typically exhibits tridentate coordination, binding to metal ions through the phenolic oxygen, the imine nitrogen, and the carbonyl oxygen. researchgate.netpsu.edu

The ligational behavior is significantly influenced by the pH of the medium, which dictates the protonation state of the ligand. It can coordinate to metal ions in either its neutral keto form or its deprotonated enol form. niscpr.res.in However, complexation often involves the deprotonation of the phenolic hydroxyl group and the enolization of the hydrazide moiety, leading to the formation of a stable five-membered chelate ring. at.ua The resulting dianionic ligand coordinates via the phenolate (B1203915) oxygen, imine nitrogen, and enolate oxygen. researchgate.net This ONO donor sequence is a common feature in its metal complexes. chemistryjournal.net The structure of the hydrazone unit provides a degree of rigidity and a conjugated π-system, which contributes to the stability of the resulting metal complexes. researchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and related ligands is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often under reflux. psu.educhemmethod.comchemmethod.com The resulting complexes are typically colored solids, stable in air, and often insoluble in water and common organic solvents, but may show solubility in polar aprotic solvents like DMF and DMSO. chemistryjournal.netpsu.edu Characterization of these complexes involves a suite of analytical and spectroscopic techniques, including elemental analysis, molar conductance, magnetic susceptibility measurements, thermal analysis, and spectroscopic methods such as FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction. researchgate.netchemistryjournal.netrsc.org

Copper(II) complexes of hydrazone ligands, including those related to this compound, have been extensively studied. rsc.org These complexes exhibit a range of nuclearities, including mononuclear, dinuclear, and polynuclear structures, depending on the reaction conditions and the presence of ancillary ligands. rsc.org In many cases, the ligand acts as a monobasic tridentate agent, coordinating to the Cu(II) center. nih.gov

Structural investigations using single-crystal X-ray diffraction have revealed various geometries for these complexes, most commonly distorted tetrahedral or octahedral. psu.edunih.govchemsociety.org.ng For instance, dinuclear Cu(II) complexes often feature bridging atoms, such as phenolate oxygen atoms from the ligand. rsc.org The electronic spectra of Cu(II) hydrazone complexes typically show bands corresponding to d-d transitions, which are indicative of their geometry. Magnetic moment measurements for mononuclear Cu(II) complexes are generally consistent with the presence of a single unpaired electron in a d⁹ system. nih.gov

Table 1: Spectroscopic Data for a Representative Copper(II) Hydrazone Complex

| Spectroscopic Technique | Key Observations | Interpretation |

|---|---|---|

| Infrared (IR) Spectra | Shift of ν(C=O) and ν(N-H) bands to lower wavenumbers upon complexation. Appearance of new bands for ν(M-O) and ν(M-N). | Coordination through carbonyl oxygen and imine nitrogen. |

| Electronic (UV-Vis) Spectra | Absorption band around 36,496 cm⁻¹ for a related complex. chemsociety.org.ng | Consistent with a tetrahedral geometry. chemsociety.org.ng |

| Magnetic Susceptibility | Magnetic moment values in the range of 1.74–1.85 B.M. nih.gov | Indicates an octahedral geometry with one unpaired electron, ruling out strong anti-ferromagnetic coupling. nih.gov |

Nickel(II) Complexes: Nickel(II) complexes of this compound and its analogues have been synthesized, displaying diverse structural motifs from mononuclear to polynuclear clusters. nih.gov The geometry around the Ni(II) ion is highly dependent on the ligand-to-metal ratio and the specific reaction conditions, with both distorted square planar and octahedral geometries being common. researchgate.netnih.govrsc.org For example, the reaction of benzoic acid (2-hydroxy-benzylidene)-hydrazide with [NiCl₂(PPh₃)₂] yielded a neutral complex, [Ni(L)(PPh₃)], with a distorted square planar geometry. researchgate.net Synthesis is often carried out by reacting the ligand with a nickel(II) salt like nickel(II) acetate (B1210297) tetrahydrate. nih.gov

Cobalt(II/III) Complexes: Complexes of cobalt in both +2 and +3 oxidation states have been prepared with this class of ligands. researchgate.netnih.gov The synthesis of a cobalt complex involving benzoic acid (2-hydroxy-benzylidene)-hydrazide and [CoCl₂(PPh₃)₂] resulted in a complex containing Co(III) centers with a distorted octahedral geometry. researchgate.net Similarly, other Co(III) complexes with related Schiff base hydrazones have been synthesized and characterized, also showing distorted octahedral coordination. nih.govnih.gov Characterization techniques like cyclic voltammetry are particularly useful for studying the redox behavior of these cobalt complexes. nih.govnih.gov For some Co(II) complexes with simpler hydrazides, an octahedral geometry has also been proposed based on electronic spectral data. goldengateintl.com

Table 2: Selected Bond Distances (Å) and Angles (°) for a Distorted Octahedral Co(III) Hydrazone Complex

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| Co1–O2 | 1.872(6) |

| Co1–O4 | 1.880(6) |

| N2–Co1–O2 | 96.0(3) |

| O3–Co1–N4 | 83.1(3) |

| O3–Co1–O4 | 178.8(3) |

Data from a related complex [Co1(L)₂]₂[Co2(H₂O)₄(OPPh₃)₂]. researchgate.net

The versatile chelating nature of this compound allows it to form complexes with a variety of other transition metals.

Zinc(II) Complexes: Dinuclear Zn(II) complexes have been reported where each zinc atom is chelated by the hydroxy oxygen, imine nitrogen, and carbonyl oxygen atoms of the ligand. nih.gov The coordination geometry around the Zn(II) ion can be five-coordinate or distorted octahedral. nih.govresearchgate.net

Iron(II/III) Complexes: Both Fe(II) and Fe(III) complexes with similar hydrazone ligands have been synthesized. researchgate.net For an Fe(II) complex of benzoic acid hydrazide, a four-coordinate tetrahedral geometry was suggested. chemsociety.org.ng

Palladium(II) Complexes: The reaction of related hydrazone ligands with palladium(II) chloride has yielded square planar complexes. researchgate.net

Molybdenum Complexes: Molybdenum, often in the Mo(VI) oxidation state as the cis-dioxidomolybdenum(VI) [MoO₂]²⁺ core, forms stable complexes with hydrazone ligands. chemistryjournal.netmdpi.com These complexes typically exhibit a distorted octahedral geometry. chemistryjournal.net Thiohydrazide analogues have also been used to synthesize hexacoordinated molybdenum(VI) complexes. nih.gov

Other Metals: The broader class of hydrazone ligands has been shown to form stable complexes with a wide range of other metal ions, including Mn(II), Ru(III), Cr(III), VO(IV), and Th(IV), highlighting the extensive coordination chemistry of these ligands. researchgate.netchemistryjournal.net

Mechanistic Aspects of Metal-Ligand Chelation and Complex Stability

The chelation of metal ions by this compound involves the formation of thermodynamically stable five- and six-membered rings. The coordination process typically involves the displacement of protons from the phenolic and enolic hydroxyl groups, leading to the formation of strong metal-oxygen and metal-nitrogen bonds. at.ua The hydrazone moiety (–CO–NH–N=C<) is central to the chelating ability of the molecule. researchgate.net

The stability of the resulting metal complexes has been investigated using techniques such as potentiometric titration. researchgate.net For a series of divalent metal ions, the stability constants of complexes with related ligands often follow the Irving-Williams series (Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). researchgate.net This trend is attributed to the decrease in ionic radii across the period and the ligand field stabilization energies. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be determined from the temperature dependence of the stability constants, providing further insight into the spontaneity and nature of the complexation reactions. researchgate.net

Theoretical and Computational Investigations of 4 Hydroxybenzoic 2 Hydroxybenzylidene Hydrazide

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide, DFT calculations are instrumental in optimizing the molecular geometry and understanding its electronic properties.

The optimized molecular structure, confirmed by X-ray crystallography, reveals key geometric parameters. The molecule is not perfectly planar, with a dihedral angle of approximately 20.95° between the mean planes of the p-phenol and the N′-(2-hydroxybenzylidene)formohydrazide moieties. nih.gov The –N—C(=O)– and 2-(iminomethyl)phenol fragments are nearly coplanar. nih.gov An important feature is the presence of an intramolecular hydrogen bond between the phenolic oxygen of the salicylidene ring and the imine nitrogen, which forms a stable six-membered ring. irjweb.com

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₂O₃ |

| Molecular Weight | 256.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.583 |

| b (Å) | 8.237 |

| c (Å) | 11.499 |

| β (°) | 109.53 |

| Volume (ų) | 1212.5 |

| Data sourced from crystallographic studies. nih.gov |

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. For similar hydrazone structures, DFT calculations at the B3LYP level of theory have been used to assign characteristic vibrational modes. researchgate.net Key predicted vibrations would include the O-H stretching of the phenol (B47542) groups, the N-H stretching of the hydrazide linkage, the C=O (amide I) stretching, and the C=N (imine) stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Calculations for analogous molecules have shown good correlation with experimental spectra, aiding in the precise assignment of proton and carbon signals in the molecule. researchgate.netnih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net The calculations can identify the principal electronic transitions, such as π→π* and n→π*, which are responsible for the absorption bands observed in the UV-Vis spectrum. These transitions are typically associated with the conjugated systems of the aromatic rings and the hydrazone bridge.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov

HOMO: The HOMO represents the ability to donate an electron and is typically localized on the more electron-rich parts of the molecule. For hydrazone derivatives, the HOMO is often distributed over the phenolic rings and the hydrazide moiety, indicating these are the primary sites for electrophilic attack. nih.gov

LUMO: The LUMO represents the ability to accept an electron and is generally located on the electron-deficient regions. In compounds similar to this compound, the LUMO is often spread across the entire molecule, particularly the benzylidene and carbonyl groups. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical reactivity. A smaller energy gap implies higher reactivity, lower kinetic stability, and higher polarizability. irjweb.comnih.gov DFT calculations for analogous hydrazones provide insights into these properties. nih.govmdpi.com

Table 2: Representative Calculated FMO Properties for a Similar Hydrazone Derivative

| Parameter | Energy (eV) |

| E(HOMO) | -6.15 |

| E(LUMO) | -1.98 |

| Energy Gap (ΔE) | 4.17 |

| Values are representative examples from DFT calculations on structurally similar hydrazone compounds and serve for illustrative purposes. nih.gov |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor) to form a stable complex. While extensively used in drug discovery to predict the binding of a ligand to a biological target like a protein or DNA, the methodology is also applicable to understanding interactions with non-biological hosts or materials in materials science. nih.govekb.eg

For this compound, docking simulations could be used to explore its potential interactions with various host molecules, such as cyclodextrins or synthetic receptors. The simulation would predict the binding affinity (scoring function) and the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a compound and a specific property. mdpi.com While QSAR typically relates structure to biological activity, QSPR models correlate structure with physical or chemical properties.

For hydrazone derivatives, QSAR studies have been performed, but they are predominantly focused on biological activities. However, the QSPR methodology can be applied to predict a wide range of non-clinical properties without biological implications. Such properties could include:

Boiling point

Solubility

Partition coefficient (log P)

Refractive index

Chromatographic retention times

A QSPR model is developed by calculating a set of molecular descriptors (numerical representations of molecular structure) and then using statistical techniques like multiple linear regression (MLR) to correlate these descriptors with an experimentally measured property. researchgate.netnih.gov Although specific QSPR studies for this compound are not documented in the reviewed literature, this approach offers a viable computational method for predicting its physicochemical properties based on its structure.

Conformational Analysis through Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. youtube.com For a flexible molecule like this compound, MD simulations are particularly useful for conformational analysis.

The molecule possesses several rotatable single bonds, particularly within the hydrazide linkage (-CO-NH-N=CH-). This allows it to adopt various conformations in solution. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the transition pathways between them.

By simulating the molecule in a solvent box (e.g., water or ethanol) over a period of nanoseconds, researchers can observe its dynamic behavior. electrochemsci.org This provides insights into:

The most populated conformational states.

The flexibility of different parts of the molecule.

The influence of the solvent on the conformational equilibrium.

The persistence of intramolecular hydrogen bonds in a dynamic environment.

Mechanistic Investigations of in Vitro Biological Activities of 4 Hydroxybenzoic 2 Hydroxybenzylidene Hydrazide and Its Metal Complexes

Antioxidant Activity Mechanisms

The antioxidant properties of phenolic compounds like 4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The presence of multiple hydroxyl (-OH) groups and the hydrazone linkage in its structure are pivotal to these mechanisms.

The capacity of this compound and related compounds to scavenge free radicals is commonly evaluated using stable free radical models such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+).

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the DPPH radical, a stable nitrogen-centered free radical. This donation neutralizes the radical, leading to a color change from violet to yellow, which can be measured spectrophotometrically. The phenolic hydroxyl groups on both the salicylic (B10762653) and 4-hydroxybenzoic acid moieties of the molecule are the primary sites for hydrogen donation. nih.govpensoft.net Studies on hydrazide-hydrazones have consistently shown that the presence and position of hydroxyl groups significantly enhance antioxidant effects. pensoft.net For instance, a hydrazide-hydrazone synthesized from condensation with salicylaldehyde (B1680747) was identified as the most potent antioxidant in a series of thirteen related compounds when evaluated by both DPPH and ABTS tests. pensoft.net

The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS•+ radical cation. This method is applicable to both hydrophilic and lipophilic compounds. pensoft.net The reaction involves the transfer of an electron or a hydrogen atom from the antioxidant to the ABTS•+, causing it to decolorize. nih.gove3s-conferences.orgresearchgate.net Research has demonstrated that hydrazide-hydrazone derivatives exhibit moderate to excellent scavenging abilities against the ABTS radical. pensoft.net In one study, a salicylaldehyde-derived hydrazide-hydrazone showed superior radical scavenging properties compared to the standard antioxidant Trolox in the ABTS assay. pensoft.net

Table 1: In Vitro Antioxidant Activity of a Structurally Similar Hydrazide-Hydrazone

| Compound | Assay | Activity (% Scavenging) | Concentration | Reference |

|---|---|---|---|---|

| Pyrrole-based Hydrazide-Hydrazone condensed with Salicylaldehyde | DPPH | 61.27% | 250 µM | pensoft.net |

| Pyrrole-based Hydrazide-Hydrazone condensed with Salicylaldehyde | ABTS | 90.49% | 250 µM | pensoft.net |

| Pyrrole-based Hydrazide-Hydrazone condensed with Salicylaldehyde | ABTS | 35.77% | 31 µM | pensoft.net |

Beyond direct hydrogen atom transfer (HAT), the antioxidant activity of this compound can be explained through electron transfer mechanisms, such as the Single Electron Transfer (SET) pathway. The efficiency of these mechanisms is closely linked to the compound's redox potential and electronic structure.

Quantum chemical analyses, such as Density Functional Theory (DFT) studies, help elucidate these electronic properties. pensoft.netresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electron-donating ability of a molecule. researchgate.net A higher HOMO energy value indicates a greater propensity for the molecule to donate an electron to an electron-deficient species like a free radical, which is a key process in the SET mechanism. researchgate.net For hydrazone derivatives, the distribution of electron density and the stability of the resulting radical cation after electron donation are crucial factors governing their antioxidant potential. pensoft.net The delocalization of the unpaired electron across the aromatic rings and the hydrazone bridge contributes to the stability of the radical, making the parent molecule a more effective antioxidant.

In Vitro Antimicrobial Action Mechanisms

Hydrazide-hydrazone derivatives and their metal complexes are known to possess a broad spectrum of antimicrobial activities. The mechanism of action is often multifactorial, involving interactions with various cellular targets that disrupt microbial viability. Chelation with metal ions can significantly enhance this activity, a principle explained by Tweedy's chelation theory, which suggests that complexation reduces the polarity of the metal ion, increasing its lipophilicity and ability to penetrate microbial cell membranes.

Derivatives of 4-hydroxybenzoic acid hydrazide have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain derivatives have been shown to be active against the Gram-positive bacterium Bacillus subtilis. nih.gov Studies on structurally related 2,4-dihydroxybenzoic acid hydrazide-hydrazones have revealed potent activity against a panel of Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 3.91 µg/mL for some derivatives. mdpi.com The activity against Gram-negative bacteria, such as Escherichia coli, has also been reported, although often requiring higher concentrations. mdpi.comfip.org For example, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide, a related compound, exhibited a MIC of 120 ppm against E. coli. fip.org

The formation of metal complexes can augment this antibacterial effect. ekb.egderpharmachemica.com Cobalt (II) and Nickel (II) complexes of 2-hydroxybenzoic hydrazide showed higher activity against E. coli, Salmonella typhi, and Staphylococcus aureus compared to the free ligand. derpharmachemica.com

Table 2: In Vitro Antibacterial Activity of Structurally Related Hydrazide-Hydrazones

| Compound/Complex | Bacterial Strain | MIC (µg/mL or ppm) | Reference |

|---|---|---|---|

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | S. aureus MRSA ATCC 43300 | 3.91 µg/mL | mdpi.com |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | M. luteus ATCC 10240 | 0.48 µg/mL | mdpi.com |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | E. coli | 120 ppm | fip.org |

| Derivatives of 2-chloro-6-fluorobenzaldehyde (B137617) with 4-hydroxybenzoic acid hydrazide | B. subtilis | Active (MIC not specified) | nih.gov |

Hydrazide-hydrazones derived from 4-hydroxybenzoic acid have shown significant promise as antifungal agents. nih.gov They are particularly effective against phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.govresearchgate.net Research has identified derivatives of 4-hydroxybenzoic acid and salicylic aldehydes as potent inhibitors of these fungi, with some compounds achieving 50% inhibitory concentration (IC50) values as low as 0.5 to 1.8 µg/mL against S. sclerotiorum. nih.gov

The activity extends to human fungal pathogens, including various Candida species. While some derivatives show weak activity against Candida (MIC 0.5–1.0 mg/mL), others have demonstrated more potent effects. nih.govresearchgate.net The structural features of the molecule, such as bulky substituents near the hydroxyl group, can enhance this antifungal potency. nih.gov Metal complexes of related hydrazone ligands have also been screened against fungi like Aspergillus niger, with some complexes showing higher efficacy than the uncomplexed ligand. ekb.egresearchgate.net

Table 3: In Vitro Antifungal Activity of 4-Hydroxybenzoic Acid-Based Hydrazide-Hydrazones

| Compound | Fungal Pathogen | Activity (IC50) | Reference |

|---|---|---|---|

| Derivative of 4-hydroxybenzoic acid and 3-tert-butyl-salicylaldehyde | Sclerotinia sclerotiorum | ~0.5-1.8 µg/mL | nih.gov |

| Derivative of 4-hydroxybenzoic acid and 3-phenyl-salicylaldehyde | Sclerotinia sclerotiorum | ~0.5-1.8 µg/mL | nih.gov |

| Derivative of 4-hydroxybenzoic acid and 3-tert-butyl-salicylaldehyde | Botrytis cinerea | 82.1% inhibition at 50 µg/mL | nih.gov |

The antimicrobial effects of this compound and its analogues are often rooted in their ability to interfere with essential microbial enzymes. The structural similarity of these compounds to natural substrates allows them to act as competitive or non-competitive inhibitors.

One key target is the fungal enzyme laccase, a copper-containing oxidase involved in pathogenesis. nih.gov Derivatives of 4-hydroxybenzhydrazide (B196067) have been identified as effective competitive inhibitors of laccase from Trametes versicolor, with inhibition constants (Ki) in the micromolar range. nih.gov Molecular docking studies suggest that the salicylic aldehyde portion of the molecule plays a crucial role in stabilizing it within the enzyme's substrate-binding pocket. nih.gov

In addition to fungal enzymes, these compounds can inhibit bacterial and human enzymes. A series of hydrazones based on p-hydroxybenzoic acid hydrazide were found to inhibit human neutrophil elastase, a proteolytic enzyme. researchgate.net The precise mechanism of antibacterial action may also involve interference with other crucial enzymes in bacterial metabolic pathways or disruption of cell membrane integrity, though enzyme inhibition appears to be a primary mode of action. nih.gov

In Vitro Cytotoxic Activity and Apoptosis Induction Mechanisms in Cell Lines

Hydrazone-based metal complexes are recognized for their potential as cytotoxic agents against various cancer cell lines. nih.gov Studies on structurally related hydrazide–hydrazone derivatives have shown significant antiproliferative effects. For instance, certain hydrazones of 2,4-dihydroxybenzoic acid displayed potent activity against human cancer cell lines, including glioblastoma (LN-229), with a high degree of selectivity for cancer cells over normal cell lines.

The cytotoxic efficacy is often enhanced upon chelation with metal ions. Divalent transition metal complexes of hydrazones, including those with copper (Cu(II)), have been shown to be toxic against tumor cells, such as HeLa cells, while remaining non-toxic to normal cells like NIH 3T3. nih.gov This selectivity is a critical aspect of their therapeutic potential. The mechanism of cell death is frequently linked to the induction of apoptosis. Research on copper and manganese hydrazone complexes, for example, has revealed their ability to induce apoptotic cell death in hepatocellular carcinoma cell lines.

A primary mechanism contributing to the cytotoxic effects of this compound and its metal complexes is their interaction with DNA. These compounds, particularly when complexed with metal ions like Cu(II), Nickel (Ni(II)), Cobalt (Co(II)), and Zinc (Zn(II)), can bind to DNA through an intercalative mode. nih.govresearchgate.netacs.org This mode of binding involves the insertion of the complex between the base pairs of the DNA double helix. Evidence for this interaction comes from various biophysical studies, including electronic absorption spectroscopy, viscosity measurements, and fluorescence studies. researchgate.netacs.org

Beyond simple binding, these metal complexes can also induce DNA cleavage. In vitro studies using plasmid DNA, such as pUC19 and pUC18, have demonstrated that hydrazone complexes possess moderate to eminent DNA cleavage capabilities. nih.govresearchgate.net The cleavage activity, which can damage the genetic material of cancer cells and lead to apoptosis, is often mediated by an oxidative mechanism. The presence of an oxidizing agent, like hydrogen peroxide, can significantly enhance the DNA scission, suggesting the generation of reactive oxygen species (ROS) that attack the phosphodiester backbone of DNA. researchgate.net For example, certain nickel complexes have been shown to cleave DNA completely in the presence of hydrogen peroxide. researchgate.net

Table 1: In Vitro Cytotoxic Activity of Related Hydrazone Derivatives This table is representative of the cytotoxic potential of the broader class of hydrazone compounds.

| Compound/Complex | Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 µM | nih.gov |

| Diflunisal hydrazide-hydrazone with 2-pyridylaldehyde | Mahlavu (Liver Cancer) | 4.74 µM | nih.gov |

| Cu(II) hydrazone complex | HeLa (Cervical Cancer) | Enhanced activity vs. ligand | nih.gov |

Enzyme inhibition is another key mechanism through which this compound and its derivatives exert their biological effects. A significant body of research has focused on their role as inhibitors of laccase, a copper-containing enzyme produced by various plant pathogenic fungi. nih.gov Inhibition of laccase can disrupt fungal growth and pathogenesis, making these compounds potential antifungal agents for crop protection.

Kinetic studies have revealed that hydrazide-hydrazones derived from 4-hydroxybenzoic acid can act as potent laccase inhibitors, with inhibition constants (Ki) in the micromolar range. The mechanism of inhibition can vary depending on the specific substitutions on the molecule, with competitive, non-competitive, and uncompetitive modes of action being observed. The 4-hydroxybenzoyl portion of the molecule is thought to play a crucial role, acting as a "decoy substrate" that facilitates binding to the enzyme's active site.

Table 2: Laccase Inhibition by 4-Hydroxybenzoic Acid-Based Hydrazide-Hydrazones

| Compound Class | Enzyme Source | Inhibition Constant (Ki) Range | Inhibition Type | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzhydrazide derivatives | Trametes versicolor | 24–674 µM | Competitive | nih.gov |

| Various 4-hydroxybenzoic acid hydrazide-hydrazones | Trametes versicolor | 8–233 µM | Competitive, Non-competitive, Uncompetitive | nih.gov |

The biological activity of this compound and its complexes can also be attributed to their ability to modulate cellular pathways through interactions with key proteins. Studies on related hydrazone complexes have demonstrated their capacity to bind to serum albumin, such as bovine serum albumin (BSA), a major transport protein in the blood. nih.govacs.org This binding can cause conformational changes in the protein, which may influence the bioavailability and transport of the compound. nih.gov

Furthermore, hydrazone-based materials have been shown to influence cellular behavior by modulating the extracellular matrix (ECM). In tissue engineering models, hydrazone hydrogels have been found to support chondrocyte proliferation and enhance the deposition of ECM components like collagen II and aggrecans, indicating an influence on cellular signaling and regenerative processes. nih.gov While not a direct cytotoxic mechanism, this demonstrates the ability of the hydrazone framework to interact with and influence complex biological systems and pathways.

Immunomodulatory Effects on Cellular Responses (e.g., lymphocyte proliferation)

Recent research has highlighted the immunomodulatory potential of hydrazone compounds and their metal complexes. In vitro studies on T lymphocytes, which are crucial cells of the adaptive immune system, have shown that these compounds can influence cellular proliferation and function, particularly under conditions of oxidative stress. jpp.krakow.plnih.gov

A study on a structurally similar compound, 1-(4-dimethylaminobenzylidene)-2-(2-hydroxybenzylidene) hydrazine, and its copper complex investigated their effects on T cells subjected to oxidative stress induced by H2O2/FeSO4. jpp.krakow.plnih.gov The results indicated that while the free hydrazone ligand had modest effects, the copper complex exhibited significant protective capabilities. The complex was able to counteract the suppression of T lymphocyte proliferation caused by oxidative stress. nih.gov Furthermore, it improved cell function by increasing the secretion of key cytokines such as interleukin-2 (B1167480) (IL-2), interleukin-4 (IL-4), and interferon-gamma (INF-γ), and restoring cellular adenosine (B11128) triphosphate (ATP) levels. nih.gov These findings suggest that the copper complex of the hydrazone can act as an immunomodulatory agent, protecting immune cells from oxidative damage and enhancing their functional responses.

In Vitro Antiviral Activity Mechanisms

The hydrazide-hydrazone scaffold is a recognized pharmacophore in the development of antiviral agents. researchgate.net Derivatives have been investigated for activity against a range of viruses. For example, certain hydrazide-hydrazones have been evaluated for their ability to inhibit the Hepatitis C virus (HCV). nih.gov

Metal complexes, in particular, are gaining interest as potential antiviral therapies, including for coronaviruses. nih.gov The proposed mechanisms of action are varied. One key mechanism involves the inhibition of viral enzymes that are essential for replication. For instance, metal complexes may target viral proteases, which are required to process viral polyproteins into their functional forms. By binding to the active site of these enzymes, the complexes can block their activity and halt the viral life cycle. Another potential mechanism is the interference with viral entry into host cells or the disruption of viral assembly. The precise antiviral mechanism of this compound and its metal complexes requires further specific investigation, but it likely involves the inhibition of critical viral proteins.

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory activity of hydrazone derivatives is a well-documented aspect of their biological profile. researchgate.net The primary in vitro mechanism underlying this activity is believed to be the inhibition of key enzymes in the arachidonic acid metabolic pathway: cyclooxygenases (COX) and lipoxygenases (LOX). nih.govsemanticscholar.org These enzymes are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, which are involved in processes like vasodilation, fever, and pain sensitization. nih.gov Similarly, inhibition of 5-lipoxygenase (5-LOX) blocks the synthesis of leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction. nih.govnih.gov By simultaneously targeting both the COX and LOX pathways, compounds can exert a broad-spectrum anti-inflammatory effect. While direct studies on this compound are limited, the established activity of related compounds suggests that its anti-inflammatory effects are likely mediated through the modulation of these enzymatic pathways. semanticscholar.orgresearchgate.net

Advanced Functional Applications of 4 Hydroxybenzoic 2 Hydroxybenzylidene Hydrazide

Applications in Catalysis

The catalytic potential of 4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide is primarily realized through its coordination with transition metals. The resulting metal complexes can act as efficient catalysts in a range of organic transformations. The ligand's structure allows for the fine-tuning of the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity.

Homogeneous Catalytic Systems

In homogeneous catalysis, metal complexes of this compound and its derivatives have shown promise in oxidation reactions. For instance, an oxidovanadium(V) complex incorporating a similar hydrazone ligand, 4-bromo-N'-(2-hydroxybenzylidene)benzohydrazide, has been demonstrated to be an effective catalyst for the epoxidation of cyclooctene. researchgate.net The hydrazone ligand acts as a tridentate chelator to the vanadium center, creating a stable complex that can activate peroxides for the efficient transfer of an oxygen atom to the olefin.

The catalytic performance of such systems is influenced by factors including the choice of metal, the solvent, and the reaction temperature. The ability of the hydrazone ligand to stabilize the metal ion in a specific oxidation state is crucial for the catalytic cycle. Research in this area continues to explore the use of different transition metal complexes for various organic syntheses, including C-C coupling reactions and hydrogenations.

Heterogeneous Catalytic Systems

While less explored, the immobilization of this compound-metal complexes onto solid supports represents a promising avenue for the development of heterogeneous catalysts. Such systems would offer the advantages of easy separation and reusability, which are critical for industrial applications. Potential supports could include silica, alumina, or polymeric resins. The functional groups on the hydrazide ligand could be chemically modified to facilitate covalent attachment to the support material.

The catalytic activity of these heterogeneous systems would depend on the accessibility of the active metal centers and the stability of the immobilized complex under reaction conditions. Research efforts are directed towards designing robust heterogeneous catalysts for a variety of transformations, including selective oxidations and reductions.

Integration in Material Science

The integration of this compound into various materials has led to the development of novel functional systems with applications in luminescence, sensing, and polymer science.

Development of Luminescent Materials

Coordination polymers and metal complexes containing this compound and related ligands have been investigated for their luminescent properties. The organic ligand can act as an "antenna" by absorbing light and transferring the energy to a coordinated metal ion, which then emits light. This is particularly effective with lanthanide ions, which are known for their sharp and characteristic emission bands. rsc.orgnih.gov

The formation of coordination polymers with lanthanide ions and ligands like 4-hydroxybenzenesulfonate (B8699630) has resulted in luminescent materials. rsc.org While direct studies on this compound are emerging, the principles suggest its potential in creating novel light-emitting materials for applications such as organic light-emitting diodes (OLEDs) and bio-imaging probes. The photophysical properties of these materials can be tuned by modifying the ligand structure or the choice of the metal ion.

Design of Chemical Sensors (e.g., for metal ions)

The ability of this compound to selectively bind with specific metal ions, often accompanied by a change in its optical properties, makes it an excellent candidate for the design of chemical sensors. Both colorimetric and fluorescent sensors based on this and similar hydrazone structures have been reported for the detection of various metal ions.

These sensors often exhibit high sensitivity and selectivity. For example, hydrazone-based chemosensors have been developed for the "turn-on" fluorescent detection of zinc ions (Zn²⁺) and aluminum ions (Al³⁺). nih.govnih.gov The interaction of the target ion with the hydrazone ligand can lead to a significant enhancement of fluorescence intensity, allowing for its quantitative detection at very low concentrations.

Below is a table summarizing the performance of some hydrazone-based fluorescent sensors for metal ions:

| Sensor Type | Target Ion | Detection Limit | Fluorescence Response |

| Naphthaldehyde-2-pyridinehydrazone | Zn²⁺ | 0.17 µM | Turn-on |

| Acylhydrazone-based probe | Al³⁺ | - | Turn-on |

| 4,5-Diazafluorene Schiff Base | Zn²⁺ | - | Turn-on |

Data for related hydrazone-based sensors.

The selectivity of these sensors is a critical feature, enabling the detection of a specific ion even in the presence of other potentially interfering ions.

Incorporation into Polymeric Systems

The incorporation of this compound into polymeric structures can impart novel functionalities to the resulting materials. The hydrazide moiety can be introduced as a pendant group on a polymer backbone or as part of the main chain. For instance, hydrazide-functionalized hydrophilic polymers have been synthesized and used for specific applications like the enrichment of N-glycopeptides. nih.gov

Furthermore, the reactive nature of the hydrazone linkage can be exploited to create dynamic and stimuli-responsive materials. For example, hydrazone-based hydrogels can be designed to exhibit tunable mechanical properties or to release encapsulated molecules in response to changes in pH or the presence of specific analytes. nih.gov The copolymerization of related phenolic acids, such as 4-hydroxybenzoic acid, is a well-established method for producing liquid crystal polymers, indicating the potential for creating highly ordered materials. derpharmachemica.com

Research in this area focuses on the synthesis of functional polymers with tailored properties for applications in drug delivery, tissue engineering, and smart coatings.

Analytical Chemistry Applications

The presence of the hydrazone linkage (-C=N-NH-) and phenolic hydroxyl groups makes this compound and its derivatives promising candidates for the development of analytical reagents. These functionalities can lead to specific interactions with both inorganic and organic species, often resulting in observable changes, such as color development, which can be harnessed for detection and quantification.

Aroylhydrazone-based sensors are recognized for their potential in the detection of metal ions due to their ease of synthesis, rapid response, and the tunability of their electronic and steric properties, which facilitate chelation. The molecular structure of this compound is well-suited for coordinating with metal ions, a property that can be exploited for colorimetric sensing.

Research into related compounds has demonstrated the viability of this approach. For instance, aroylhydrazone-based sensors have been investigated for the detection of various metal ions, including Cu(II). The reaction of a derivative of 4-hydroxybenzohydrazide with 2-hydroxy-4-vinylbenzaldehyde has been proposed as a method for the colorimetric detection of copper ions. google.com The chromogenic (color-changing) properties of 4-hydroxy-(2-hydroxybenzylidene)benzohydrazide itself have been noted, suggesting its potential to form colored complexes with transition metal ions. researchgate.net

The general principle behind this application involves the formation of a stable complex between the hydrazone ligand and the metal ion. This complexation alters the electronic properties of the molecule, leading to a change in its absorption spectrum, which is observable as a color change. The intensity of the color produced can then be correlated with the concentration of the metal ion, allowing for quantitative analysis.

Table 1: Potential Metal Ion Detection Applications

| Analyte | Sensing Mechanism | Potential Application |

|---|---|---|

| Copper (Cu²⁺) | Chelation and formation of a colored complex. | Quantitative analysis in environmental and biological samples. google.com |

| Other Transition Metals | Formation of coordination complexes with distinct colors. | Broad-spectrum metal ion screening. researchgate.net |

Assays for Organic Compound Analysis (e.g., sugar determination)

While specific studies on this compound for sugar determination are not prevalent, the closely related compound para-hydroxybenzoic acid hydrazide (pHBH) is a well-established reagent for the detection and quantification of reducing sugars. nih.govnih.gov This suggests a strong potential for this compound to be used in similar assays, as the reactive hydrazide functional group is the key component in this analysis.

The assay is based on the reaction of the hydrazide with the aldehyde or ketone group of a reducing sugar to form a stable osazone. nih.gov This reaction, when conducted under specific conditions (typically in the presence of a base and heat), produces a colored product. The intensity of the resulting color is directly proportional to the concentration of the reducing sugar in the sample.

This method is noted for its high sensitivity, with the ability to detect reducing sugars at concentrations as low as 10 μM. nih.gov It has been successfully employed in a high-throughput, 96-well microplate format, making it suitable for rapid screening applications. nih.govnih.gov The assay has been validated for a range of reducing sugars, including glucose, fructose, and mannose. nih.gov

Table 2: Assay Parameters for Reducing Sugar Detection using para-Hydroxybenzoic Acid Hydrazide (pHBH)

| Parameter | Description | Reference |

|---|---|---|

| Principle | Formation of colored osazones from reducing sugars and pHBH. | nih.gov |

| Reagents | para-Hydroxybenzoic acid hydrazide, sodium hydroxide, hydrochloric acid. | nih.gov |

| Conditions | Heating at 100°C for a short duration. | nih.gov |

| Detection Wavelength | 410 nm | nih.gov |

| Sensitivity | Down to 10 μM of reducing sugar. | nih.gov |

| Format | Adaptable to both microcentrifuge tube and 96-well plate formats. | nih.gov |

Future Perspectives and Research Challenges in 4 Hydroxybenzoic 2 Hydroxybenzylidene Hydrazide Chemistry

Development of Novel and Sustainable Synthetic Routes